molecular formula C27H25N3O4 B10899221 N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-[2-(propan-2-yloxy)phenyl]quinoline-4-carbohydrazide

N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-[2-(propan-2-yloxy)phenyl]quinoline-4-carbohydrazide

Cat. No.: B10899221
M. Wt: 455.5 g/mol
InChI Key: JMFVSBVBOOLXHS-LQKURTRISA-N
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Description

N’~4~-[(E)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-(2-ISOPROPOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE is a complex organic compound known for its potential applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~4~-[(E)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-(2-ISOPROPOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE typically involves the condensation of appropriate hydrazides with aldehydes or ketones. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~4~-[(E)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-(2-ISOPROPOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The presence of functional groups allows for substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’~4~-[(E)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-(2-ISOPROPOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~4~-[(E)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-(2-ISOPROPOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. For example, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents oxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~4~-[(E)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-(2-ISOPROPOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE stands out due to its unique quinoline core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H25N3O4

Molecular Weight

455.5 g/mol

IUPAC Name

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C27H25N3O4/c1-17(2)34-25-11-7-5-9-20(25)23-15-21(19-8-4-6-10-22(19)29-23)27(32)30-28-16-18-12-13-26(33-3)24(31)14-18/h4-17,31H,1-3H3,(H,30,32)/b28-16+

InChI Key

JMFVSBVBOOLXHS-LQKURTRISA-N

Isomeric SMILES

CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=C(C=C4)OC)O

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=C(C=C4)OC)O

Origin of Product

United States

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